molecular formula C9H17NO4 B6359019 Dl-Glutamic acid g-t-butyl ester (H-DL-Glu(OtBu)-OH) CAS No. 2241393-62-2

Dl-Glutamic acid g-t-butyl ester (H-DL-Glu(OtBu)-OH)

Cat. No. B6359019
Key on ui cas rn: 2241393-62-2
M. Wt: 203.24 g/mol
InChI Key: OIOAKXPMBIZAHL-UHFFFAOYSA-N
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Patent
US07589072B2

Procedure details

4-Aminobutanoic acid (1 g, 9.7 mmol) was dissolved in tert-butyl alcohol (15 ml), 5N NaOH (1.93 ml, 9.7 mmol) was added thereto, and the mixture was stirred at room temperature for 10 minutes. Di-tert-butyl-dicarbonate (2.33 g, 10.7 mmol) dissolved in tert-butylalcohol (17 ml) was added thereto and stirred for 24 hours at room temperature. Water (12 ml) was added thereto and the resultant was concentrated under a reduced pressure and cooled to 0° C. Then, 2N H2SO4 was added thereto dropwise until pH of the mixture became 2. The resultant was extracted with ethyl acetate and the extract was washed with water. The organic layer was dried over MgSO4 and concentrated to obtain the title compound (2.1 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.93 mL
Type
reactant
Reaction Step Two
Quantity
2.33 g
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[OH-].[Na+].C([O:14][C:15](OC(OC(C)(C)C)=O)=[O:16])(C)(C)C.O.[C:26](O)([CH3:29])([CH3:28])[CH3:27]>>[C:5]([CH2:4][CH2:3][CH:2]([NH2:1])[C:15]([OH:16])=[O:14])([O:7][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NCCCC(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
1.93 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.33 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred for 24 hours at room temperature
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
the resultant was concentrated under a reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
ADDITION
Type
ADDITION
Details
Then, 2N H2SO4 was added
EXTRACTION
Type
EXTRACTION
Details
The resultant was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)CCC(C(=O)O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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